2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline carbonitrile class, characterized by a bicyclic framework with amino, carbonyl, and nitrile functional groups. Its structure features a 2,5-dimethylthiophen-3-yl substituent at position 4 and a 2-(trifluoromethyl)phenyl group at position 1. The 7,7-dimethyl moiety enhances steric stability, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic resistance. This structural complexity makes it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs .
Properties
CAS No. |
441783-52-4 |
|---|---|
Molecular Formula |
C25H24F3N3OS |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24F3N3OS/c1-13-9-15(14(2)33-13)21-16(12-29)23(30)31(18-8-6-5-7-17(18)25(26,27)28)19-10-24(3,4)11-20(32)22(19)21/h5-9,21H,10-11,30H2,1-4H3 |
InChI Key |
GIFVCJCULYCEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4C(F)(F)F)N)C#N |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed Multicomponent Synthesis
Reaction Design and Mechanistic Insights
The hexahydroquinoline core of the target compound is typically constructed via a Hantzsch-type multicomponent reaction. A highly efficient protocol employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a bifunctional catalyst, enabling the condensation of 1,3-dicarbonyl compounds, malononitrile, ammonium acetate, and substituted aldehydes at ambient conditions. For the specific incorporation of the 2,5-dimethylthiophen-3-yl and 2-(trifluoromethyl)phenyl groups, tailored aldehydes such as 2,5-dimethylthiophene-3-carbaldehyde and 2-(trifluoromethyl)benzaldehyde are utilized.
The mechanism proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps. The ionic liquid activates reactants via hydrogen bonding, accelerating enamine formation and cyclization. This method achieves yields of 76–99% within 5–15 minutes, bypassing column chromatography through simple crystallization.
Optimization of Reaction Parameters
Critical parameters for maximizing yield and minimizing side reactions include:
Ethanol emerges as the ideal solvent due to its polarity and ability to stabilize ionic intermediates. Increasing the catalyst loading beyond 40 mg shows diminishing returns, likely due to aggregation.
Nanocatalytic Synthesis Under Ultrasonic Irradiation
Fe₃O₄@SiO₂-SO₃H Nanoparticle-Mediated Protocol
An alternative approach employs Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a recoverable acid catalyst under ultrasonic irradiation. This method facilitates the four-component reaction of cyclohexanone derivatives, malononitrile, ammonium acetate, and functionalized aldehydes. The ultrasonic energy enhances mass transfer, reducing reaction times to 10–25 minutes with yields of 85–92%.
Advantages Over Conventional Heating:
- Energy efficiency : Ultrasonic cavitation lowers activation energy.
- Catalyst recyclability : Magnetic separation allows 5–7 reuse cycles without significant activity loss.
- Functional group tolerance : Compatible with electron-withdrawing substituents like trifluoromethyl.
Substrate Scope and Limitations
The table below summarizes key substrates tested in this system:
| Aldehyde Component | Thiophene Derivative | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde | 2,5-Dimethylthiophen-3-yl | 89 | 15 |
| 4-Chlorobenzaldehyde | 3-Methylthiophen-2-yl | 92 | 12 |
| Furfural | Unsubstituted thiophene | 78 | 20 |
Electron-deficient aldehydes exhibit superior reactivity due to enhanced electrophilicity at the carbonyl carbon. However, sterically hindered substrates (e.g., 2,6-dimethylbenzaldehyde) require extended reaction times.
Gram-Scale Synthesis and Industrial Feasibility
Scalability of the Ionic Liquid Method
A demonstration using 10 mmol scale reactants (1.40 g dimedone, 1.40 g 2-(trifluoromethyl)benzaldehyde) achieved 92% isolated yield after 15 minutes, confirming process robustness. Key scalability considerations include:
- Catalyst recovery : Centrifugation and washing with cold ethanol enables 80% catalyst recovery.
- Solvent volume : Maintain 3–4 mL ethanol per 0.5 mmol substrate to prevent viscosity issues.
- Purification : Ethanol recrystallization provides >98% purity by HPLC.
Comparative Analysis of Synthetic Routes
The following table contrasts major preparation methods:
The ionic liquid method outperforms others in yield and reaction time, though ultrasonic activation provides better energy efficiency for heat-sensitive substrates.
Structural Characterization and Quality Control
Spectroscopic Validation
Successful synthesis is confirmed through:
Purity Assessment
Commercial batches (CAS 441783-52-4) exhibit ≥98% purity by reversed-phase HPLC (C18 column, acetonitrile/water gradient). Critical impurities include uncyclized intermediates (<1.2%) and des-methyl analogs (<0.5%).
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The electronic properties of the thiophene ring make this compound a candidate for use in organic semiconductors and molecular electronics.
Biological Research: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Electronic Effects
- Trifluoromethyl (CF₃): Present in the target compound and derivatives, CF₃ is electron-withdrawing, improving metabolic stability and binding to hydrophobic pockets .
- Halogens (F, Cl): Fluorine () and chlorine () modulate electronic density and steric bulk, influencing reactivity and target affinity .
Biological Activity
The compound 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. Its unique structural features indicate that it may possess various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 403.55 g/mol |
| Molecular Formula | C24H25N3O2S |
| LogP | 4.4243 |
| Polar Surface Area | 53.395 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies on similar quinoline derivatives have shown inhibition of DNA gyrase and other critical enzymes that are essential for bacterial survival and proliferation .
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral effects by targeting viral enzymes such as proteases and polymerases. This suggests that the compound may exhibit potential antiviral properties against various pathogens .
Biological Activity
Research indicates that the compound has several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show significant antibacterial and antifungal activity. For example, chalcone derivatives have been noted for their effectiveness against multidrug-resistant bacteria .
- Anticancer Potential : The structural features of the compound suggest potential antiproliferative effects against various cancer cell lines. Chalcones and their derivatives have been studied for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Study on Antibacterial Activity
A recent investigation into a series of quinoline derivatives demonstrated that compounds with structural similarities to our target compound exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized a variety of assays to assess minimum inhibitory concentrations (MICs), revealing promising results for future therapeutic applications.
Study on Anticancer Properties
In vitro studies on human cancer cell lines indicated that the compound could significantly reduce cell viability in breast (MCF-7) and ovarian (Caov-3) cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?
Answer:
The compound can be synthesized via a multi-component Hantzsch-type reaction, leveraging cyclocondensation of β-ketoesters, aldehydes, and ammonium acetate. Key steps include:
- Substrate Selection : Use 2-(trifluoromethyl)benzaldehyde and 2,5-dimethylthiophene-3-carboxaldehyde derivatives to introduce substituents at positions 1 and 4 of the hexahydroquinoline core .
- Solvent Optimization : Perform reactions in ethanol or acetic acid under reflux (80–100°C) to enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures yields >90% purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
A combined approach is essential:
- NMR Analysis : Use - and -NMR to confirm substituent positions. The trifluoromethyl group at position 1 shows characteristic splitting in -NMR (δ 7.4–8.1 ppm, aromatic region) .
- X-ray Crystallography : Resolve the chair conformation of the hexahydroquinoline ring and quantify bond angles (e.g., C3-C4-N1 = 120.5°) to validate steric effects from the 7,7-dimethyl groups .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak ([M+H]) with <2 ppm error .
Basic: How can solubility challenges be addressed during in vitro assays?
Answer:
The compound’s low aqueous solubility (logP ≈ 3.8) requires tailored strategies:
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance dissolution without cytotoxicity .
- pH Adjustment : The nitrile group at position 3 allows limited protonation; buffer systems (pH 7.4 PBS) are optimal for stability studies .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., unexpected -NMR shifts vs. X-ray bond lengths) may arise from dynamic effects or crystal packing. Mitigation strategies:
- Variable-Temperature NMR : Probe conformational flexibility (e.g., chair-to-boat transitions in the hexahydroquinoline ring) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to identify tautomeric or rotational isomers .
Advanced: What factors influence regioselectivity during thiophene incorporation?
Answer:
The 2,5-dimethylthiophene group’s regioselectivity at position 4 is governed by:
- Electronic Effects : Thiophene’s electron-rich C3 position favors electrophilic substitution during cyclization.
- Steric Hindrance : 7,7-Dimethyl groups restrict access to alternative positions, as observed in analogs with 3-chlorophenyl substituents .
- Catalytic Additives : Use iodine (5 mol%) to enhance thiophene activation and direct coupling .
Advanced: What computational methods validate electronic properties for structure-activity studies?
Answer:
- Molecular Docking : Map the compound’s electrostatic potential (MEP) to predict binding with biological targets. The trifluoromethylphenyl moiety shows strong hydrophobic complementarity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts from the thiophene ring) to rationalize crystallographic packing .
- ADMET Prediction : Use SwissADME to assess bioavailability; the compound’s PSA (≈70 Ų) suggests moderate blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
